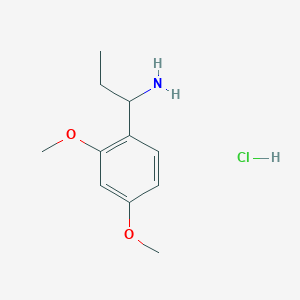

1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride

Description

Historical Development and Discovery

The historical development of this compound traces back to the broader exploration of substituted phenethylamines and their synthetic derivatives. The compound's discovery emerged from systematic investigations into methoxy-substituted aromatic amines, which began gaining scientific attention during the mid-20th century as researchers explored the synthetic possibilities within the phenethylamine chemical space. Early chemical literature documented various approaches to synthesizing compounds with similar structural motifs, establishing the foundational knowledge necessary for developing specific 2,4-dimethoxy derivatives.

The compound's development was influenced by research into the dimethoxyamphetamine series, where scientists investigated different positional isomers to understand structure-activity relationships and synthetic accessibility. Historical records indicate that the exploration of 2,4-dimethoxy substitution patterns was part of broader efforts to map the chemical space of substituted phenethylamines and amphetamines. The synthesis of the hydrochloride salt form represents a later development aimed at improving the compound's stability and handling characteristics for research purposes.

Documentation in chemical databases shows that the compound was first catalogued in research databases during the early 2000s, with the PubChem entry being created in 2014. This relatively recent formal documentation reflects the compound's emergence as a research tool rather than a naturally occurring substance. The historical timeline reveals that while the parent amine structure was known earlier, the specific hydrochloride salt form gained prominence as synthetic methodologies improved and research applications expanded.

The historical context of this compound's development is closely tied to advances in synthetic organic chemistry, particularly in the area of aromatic substitution reactions and amine synthesis. Early synthetic approaches utilized traditional methods such as Mannich reactions and reductive amination procedures, which provided access to the basic structural framework. The evolution of synthetic methodologies has enabled more efficient and selective preparation of this specific compound, contributing to its current availability for research applications.

Relationship to Dimethoxyamphetamine Compounds

This compound maintains a significant structural relationship to the dimethoxyamphetamine compound series, specifically sharing core structural elements with 2,4-dimethoxyamphetamine. The compound represents a positional isomer within the broader dimethoxyamphetamine family, differing in the specific arrangement of the amine group relative to the aromatic ring system. While 2,4-dimethoxyamphetamine bears the amine group at the 2-position of the propyl chain, the subject compound features the amine at the 1-position, creating distinct chemical and physical properties.

The relationship between these compounds extends beyond simple structural similarity to encompass shared synthetic pathways and precursor molecules. Both compounds can be derived from 2,4-dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone as common starting materials, though different synthetic strategies are employed to achieve the specific amine positioning. This synthetic relationship has made the compound valuable as an intermediate in the preparation of other dimethoxyamphetamine derivatives and related structures.

Research into the dimethoxyamphetamine series has revealed that positional isomers exhibit markedly different properties, highlighting the importance of specific structural arrangements. The 2,4-dimethoxy substitution pattern shared between these compounds contributes to similar electronic effects on the aromatic ring, but the different amine positioning creates distinct chemical behaviors. This relationship has been exploited in synthetic chemistry to develop new methodologies for accessing various members of the dimethoxyamphetamine family.

Comparative studies within the dimethoxyamphetamine series have demonstrated that compounds with different amine positioning can serve as complementary research tools. The structural relationship between this compound and other dimethoxyamphetamine derivatives provides researchers with access to a diverse set of compounds for investigating structure-property relationships. This relationship has proven particularly valuable in synthetic organic chemistry, where the compound serves as a versatile intermediate for accessing more complex molecular architectures.

Position in Phenethylamine Chemical Taxonomy

Within the comprehensive phenethylamine chemical taxonomy, this compound occupies a specific position as a substituted phenethylamine derivative with distinctive methoxy substitution patterns. The compound belongs to the broader phenethylamine superfamily, which encompasses a vast array of naturally occurring and synthetic compounds characterized by the presence of a phenyl ring connected to an ethylamine chain. The specific structural features of this compound place it within the methoxyphenethylamine subdivision, where methoxy groups serve as key structural determinants.

The taxonomic classification system recognizes this compound as part of the dimethoxyamphetamine subseries, which includes various positional isomers and structural analogs. Within this classification framework, the 2,4-dimethoxy substitution pattern represents one of several possible arrangements of methoxy groups on the aromatic ring. The phenethylamine taxonomy distinguishes between different substitution patterns, with the 2,4-dimethoxy configuration being less common than the more widely studied 2,5-dimethoxy or 3,4-dimethoxy patterns.

The compound's position within the phenethylamine taxonomy is further defined by its specific chain length and amine positioning. Unlike classical phenethylamines, which feature a two-carbon chain between the aromatic ring and amine group, this compound possesses a three-carbon propyl chain with the amine at the terminal position. This structural feature places it in a distinct subcategory within the broader phenethylamine classification system, where chain length and substitution patterns serve as primary taxonomic criteria.

Modern chemical classification systems recognize the compound as a member of the substituted phenethylamine class, specifically within the methoxy-substituted amphetamine-related compounds. The taxonomic position reflects both the compound's structural relationship to natural phenethylamines and its synthetic origin as a designed molecule. This classification has important implications for understanding the compound's chemical properties and predicting its behavior in various synthetic transformations and research applications.

Significance in Chemical Research Literature

The significance of this compound in chemical research literature stems from its utility as a synthetic intermediate and its role in advancing understanding of substituted phenethylamine chemistry. Research publications have documented the compound's applications in synthetic organic chemistry, where it serves as a versatile building block for constructing more complex molecular architectures. The compound's unique structural features have made it particularly valuable for investigating new synthetic methodologies and exploring structure-activity relationships within the phenethylamine family.

Chemical literature has highlighted the compound's importance in developing green synthetic methodologies, particularly in the context of Mannich reactions and related transformations. Research studies have demonstrated the use of this compound and related structures in environmentally friendly synthetic approaches, contributing to the broader effort to develop sustainable chemical processes. The compound's role in these studies has provided valuable insights into the optimization of reaction conditions and the development of more efficient synthetic routes.

The research literature has documented significant applications of this compound in the synthesis of biflavonoid-related structures and other complex organic molecules. Studies have shown that the compound can serve as a key intermediate in multi-step synthetic sequences, demonstrating its versatility as a synthetic building block. These applications have contributed to the development of new synthetic strategies and have expanded the toolbox available to synthetic organic chemists for accessing diverse molecular structures.

Recent literature has emphasized the compound's potential applications in medicinal chemistry research, where it serves as a precursor for developing new chemical entities. Research publications have documented its use in synthesizing compounds with potential therapeutic applications, although specific biological activities remain outside the scope of purely chemical investigations. The compound's significance in this context lies in its ability to provide access to structurally diverse derivatives through various synthetic transformations.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZJXYHCNWROSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its pharmacodynamics, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C11H17ClN2O2

- Molecular Weight : 232.72 g/mol

- IUPAC Name : this compound

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine receptors. Its structural features suggest potential activity as a selective agonist or antagonist for specific receptor subtypes.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound exhibits selectivity towards the D3 dopamine receptor, which is implicated in neuropsychiatric disorders. Studies have shown that it can promote β-arrestin translocation and G protein activation at this receptor .

- Nitric Oxide Synthesis : It may also influence endogenous nitric oxide synthesis pathways, contributing to vasodilation effects observed in certain biological assays .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in various biological assays:

- Cell Viability Assays : The compound was tested against human malignant leukemic cell lines (LAMA-84, K-562) showing no cytotoxic effects at concentrations ranging from 400 µM to 6.25 µM, indicating a favorable safety profile .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 400 | 98 |

| 200 | 95 |

| 100 | 92 |

| 50 | 90 |

| 25 | 88 |

| 6.25 | 85 |

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated modest activity against Gram-negative bacteria, including Klebsiella sp. and Pseudomonas aeruginosa, while showing no significant activity against Escherichia coli at similar concentrations .

Case Studies and Clinical Relevance

Recent studies have explored the therapeutic potential of this compound in treating conditions such as Irritable Bowel Syndrome (IBS) due to its antispasmodic properties. In animal models, it demonstrated significant efficacy in reducing spasms without adverse effects on gut motility .

Clinical Implications

Given its selective action on the D3 receptor and minimal toxicity in cell lines, there is potential for further development as a therapeutic agent for neuropsychiatric conditions.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Condensation : Reacting 2,4-dimethoxybenzaldehyde with 2-methylpropan-1-amine.

- Reduction : Converting the imine intermediate to the amine using lithium aluminum hydride.

- Salt Formation : Treating the free base amine with hydrochloric acid to form the hydrochloride salt.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate. |

| Reduction | Reduces to secondary amines or alcohols with lithium aluminum hydride. |

| Substitution | Nucleophilic substitution reactions can replace the amine group with halides or alkoxides. |

Biology

Research indicates potential biological activities associated with this compound:

- Neurotransmitter Modulation : It may influence neurotransmitter systems such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

- Receptor Binding : The compound might interact with specific receptors in the brain, altering neuronal signaling pathways.

Medicine

The therapeutic potential of 1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride is being explored particularly in:

- Neurological Disorders : Investigations into its efficacy as an analgesic or treatment for conditions like bipolar disorder and schizophrenia.

- Oncology : Understanding its role in inhibiting tumor growth through modulation of biochemical pathways.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of similar compounds within the phenethylamine class:

- Neuropharmacological Studies :

- Anticancer Activity :

- Analgesic Properties :

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of substituted phenylpropan-1-amine hydrochlorides. Key structural analogues include:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 1-(2,4-Dimethoxyphenyl)propan-1-amine HCl | 2,4-OCH₃ | C₁₁H₁₈ClNO₂ | ~199.72 | 1864074-72-5 | Reference compound (target) |

| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl | 3,5-OCH₃ | C₁₁H₁₈ClNO₂ | ~199.72 | Not specified | Meta-substitution reduces steric hindrance |

| 1-(4-Methoxyphenyl)propan-1-amine HCl | 4-OCH₃ | C₁₀H₁₆ClNO | ~185.23 | 233608-13-4 | Fewer methoxy groups; lower molecular weight |

| (S)-1-(2-Methoxyphenyl)propan-1-amine HCl | 2-OCH₃ | C₁₀H₁₆ClNO | ~185.23 | 623143-37-3 | Single methoxy group; altered electronic effects |

| 1-(3,4-Dichlorophenyl)propan-1-amine HCl | 3,4-Cl | C₉H₁₂Cl₃N | 248.56 | 1565819-70-6 | Chlorine substituents increase hydrophobicity |

Key Observations :

- Substituent Position: The 2,4-dimethoxy substitution in the target compound provides steric and electronic effects distinct from 3,5-dimethoxy () or monosubstituted analogues ().

- Functional Groups : Replacement of methoxy with chlorine () or removal of one methoxy group () significantly alters polarity and reactivity.

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to free bases. For example, (S)-1-(2,4-dimethylphenyl)propan-1-amine HCl (CAS 1032114-81-0) is soluble in polar solvents like methanol or DMSO but less so in nonpolar solvents .

- Stability : Methoxy groups confer stability against oxidation compared to hydroxylated analogues (e.g., 4-hydroxyphenyl derivatives in ).

Stereochemical Considerations

- Enantiomers like (S)- and (R)-1-(3,4-dichlorophenyl)propan-1-amine HCl () demonstrate the importance of chirality in receptor binding. The target compound’s stereochemistry (if resolved) could similarly influence its pharmacological profile.

Preparation Methods

General Synthetic Approach

The synthesis generally starts from 2,4-dimethoxy-substituted phenolic or benzylamine derivatives, which are transformed into the corresponding amine via alkylation, reduction, or substitution reactions. The final product is often isolated as the hydrochloride salt by treatment with hydrogen chloride in an alcohol solvent such as 2-propanol.

Alkylation and Substitution Reactions

A typical route involves reacting a halogenated propanol derivative with 2,4-dimethoxyphenethylamine or related amines under heating conditions (e.g., 95-100°C for 1-18 hours) to form intermediate amino alcohols. These intermediates can then be converted to the target amine hydrochloride salt by dissolving in 2-propanol and adding hydrogen chloride, precipitating the hydrochloride salt, which is filtered and dried.

Alkylation selectivity can be influenced by the presence or absence of protecting groups such as 2,4-dimethoxybenzyl (DMB), which can be introduced or removed under acidic or oxidative conditions to facilitate substitution reactions.

Reduction of β-Nitrostyrenes

An efficient one-pot reduction method uses a sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) system in a 2-propanol/water mixture at 80°C. This method rapidly converts β-nitrostyrene precursors to the corresponding phenylpropanamine derivatives within 10-30 minutes.

The workup involves basification with NaOH, extraction with 2-propanol, drying, and precipitation of the amine hydrochloride salt by treatment with 2 N HCl in diethyl ether at low temperature.

This method is scalable up to at least 10 mmol scale with minimal yield loss and offers a straightforward isolation of the hydrochloride salt.

Biocatalytic Synthesis

Enzymatic transaminase-mediated synthesis offers an environmentally friendly and stereoselective approach to prepare enantiopure 1-phenylpropan-2-amine derivatives, which are structurally related to 1-(2,4-dimethoxyphenyl)propan-1-amine.

Immobilized whole-cell biocatalysts with (R)-transaminase activity convert prochiral ketones to the corresponding amines with high conversion (88-89%) and excellent enantiomeric excess (>99% ee).

The (S)-enantiomers can be obtained via kinetic resolution of racemic mixtures with good conversion and enantiomeric purity (>95% ee).

Representative Preparation Procedure and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of halogenated propanol with 2,4-dimethoxyphenethylamine | Heating at 95-100°C for 1-18 h | 58 (based on alcohol) | Intermediate amino alcohol formed |

| 2 | Formation of hydrochloride salt | Dissolution in 2-propanol, addition of HCl in 2-propanol | Isolated as solid salt | Precipitation, filtration, washing, drying |

| 3 | NaBH4/CuCl2 reduction of β-nitrostyrene | 2-PrOH/H2O (2:1), 80°C, 10-30 min | Not specified | Fast, one-pot reduction with simple workup |

| 4 | Biocatalytic transaminase synthesis | Immobilized whole-cell catalyst, prochiral ketone substrate | 88-89 (conversion) | High enantioselectivity, green chemistry approach |

Detailed Research Findings

The use of 2-propanol as solvent in both chemical reduction and salt formation steps is beneficial due to its ability to dissolve reactants and facilitate extraction and precipitation processes.

Protecting group strategies such as the use of 2,4-dimethoxybenzyl (DMB) groups enable selective substitution reactions on aromatic amines, which can be removed under acidic conditions to yield the free amine.

The enzymatic approach provides a stereoselective alternative to classical chemical synthesis, producing enantiopure compounds which are valuable for pharmaceutical applications.

The hydrochloride salt form enhances the compound's stability and facilitates isolation as a solid with defined melting points (e.g., 137-138°C).

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethoxyphenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a three-step process:

Condensation : React 2,4-dimethoxybenzaldehyde with nitroethane in the presence of a base (e.g., ammonium acetate) to form a nitroalkene intermediate.

Reduction : Use a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Pd/C under H₂) to convert the nitro group to an amine.

Salt Formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt.

Optimization focuses on controlling temperature (e.g., 0–5°C during reduction to prevent side reactions) and solvent selection (e.g., ethanol for solubility). Purity is verified via melting point analysis and TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., methoxy groups at 2,4-positions) and aliphatic chain structure.

- LC-MS/HPLC : Validate molecular weight (e.g., m/z 229.1 for [M+H]⁺) and purity (>95% by reverse-phase HPLC).

- FT-IR : Identify amine hydrochloride bands (e.g., N–H stretch at 2500–3000 cm⁻¹).

Discrepancies in data may arise from residual solvents or stereoisomers, necessitating recrystallization or chiral HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) impact the compound’s biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 3,5-dimethoxy or 2,5-dimethoxy derivatives) reveal structure-activity relationships (SAR):

- 2,4-Dimethoxy substitution : Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies.

- Receptor Binding Assays : Test affinity for serotonin/dopamine receptors using radioligand displacement (e.g., ³H-5-HT for serotonin receptors).

Data shows that 2,4-substitution increases selectivity for α₁-adrenergic receptors compared to 3,5-isomers .

Q. What mechanisms underlie contradictory results in enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions may arise from:

- Enantiomeric Purity : (R)- and (S)-enantiomers (if present) exhibit divergent activities. Resolve via chiral chromatography and test separately .

- Assay Conditions : pH-dependent protonation of the amine affects binding. Use buffered systems (e.g., PBS at pH 7.4 vs. 5.5) to simulate physiological environments.

- Metabolite Interference : Screen for oxidative metabolites (e.g., via liver microsome incubation) that may inhibit/activate enzymes .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., monoamine transporters).

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values from inhibition assays.

Recent models suggest substituting the propane chain with cyclopropane (as in adamantyl analogs) improves metabolic stability .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.